molecular formula C15H19NO7 B12908696 1-Methylpiperidin-4-yl furan-2-carboxylate fumarate

1-Methylpiperidin-4-yl furan-2-carboxylate fumarate

Cat. No.: B12908696
M. Wt: 325.31 g/mol
InChI Key: LCTASXWAQQNPQU-WLHGVMLRSA-N
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Description

1-Methylpiperidin-4-yl furan-2-carboxylate fumarate is an organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a piperidine ring, which is a six-membered ring containing one nitrogen atom

Preparation Methods

The synthesis of 1-Methylpiperidin-4-yl furan-2-carboxylate fumarate involves several steps. One common method includes the reaction of 1-methylpiperidine with furan-2-carboxylic acid under specific conditions to form the desired ester. The reaction typically requires a catalyst and may involve the use of solvents such as dichloromethane or ethanol. The fumarate salt is then formed by reacting the ester with fumaric acid.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

1-Methylpiperidin-4-yl furan-2-carboxylate fumarate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the furan ring, where halogens or other substituents can be introduced using reagents like sodium halides or organolithium compounds.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Methylpiperidin-4-yl furan-2-carboxylate fumarate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential therapeutic effects on the central nervous system.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Biological Studies: Researchers use this compound to study its effects on various biological systems, including its potential as an antimicrobial or antiviral agent.

    Industrial Applications: It is employed in the development of new materials and chemicals, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Methylpiperidin-4-yl furan-2-carboxylate fumarate involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the final compound derived from this intermediate.

Comparison with Similar Compounds

1-Methylpiperidin-4-yl furan-2-carboxylate fumarate can be compared with other similar compounds, such as:

    Methyl 5-[(1-methylpiperidin-4-yl)amino]furan-2-carboxylate: This compound has a similar structure but differs in the functional groups attached to the furan ring.

    Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate: Another related compound with a piperidine ring and a different substituent on the nitrogen atom.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H19NO7

Molecular Weight

325.31 g/mol

IUPAC Name

(E)-but-2-enedioic acid;(1-methylpiperidin-4-yl) furan-2-carboxylate

InChI

InChI=1S/C11H15NO3.C4H4O4/c1-12-6-4-9(5-7-12)15-11(13)10-3-2-8-14-10;5-3(6)1-2-4(7)8/h2-3,8-9H,4-7H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

LCTASXWAQQNPQU-WLHGVMLRSA-N

Isomeric SMILES

CN1CCC(CC1)OC(=O)C2=CC=CO2.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CN1CCC(CC1)OC(=O)C2=CC=CO2.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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